molecular formula C15H16BrN3O3S B1678913 p-nitro-Pifithrin-alpha CAS No. 389850-21-9

p-nitro-Pifithrin-alpha

Cat. No. B1678913
M. Wt: 398.3 g/mol
InChI Key: NXPCMOGORSWOLH-UHFFFAOYSA-N
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Description

p-nitro-Pifithrin-alpha is a cell-permeable analog of pifithrin-alpha . It is a potent inhibitor of p53 , a protein that plays a key role in regulating cell death . p-nitro-Pifithrin-alpha blocks p53-mediated expression of p21/WAF1 and apoptosis in cortical neurons more potently than pifithrin-alpha . It suppresses the expression of TGF-β1 in human proximal tubular cells (HK-2 cells) at a concentration of 10 μM . It also reduces hepatic triglyceride accumulation and lipotoxicity in mice fed a high-fat diet .


Synthesis Analysis

p-nitro-Pifithrin-alpha is slowly converted into a more potent cyclized form, p-nitro cyclic pifithrin-alpha, when incubated in biological media .


Molecular Structure Analysis

The molecular formula of p-nitro-Pifithrin-alpha is C15H15N3O3S . It has a molecular weight of 398.27 .


Chemical Reactions Analysis

p-nitro-Pifithrin-alpha blocks the apoptosome-mediated processing and activation of caspase-9 and -3 without interfering with the activation of mitochondria . It attenuates post-translational modifications of p53 without affecting total p53 protein level .


Physical And Chemical Properties Analysis

p-nitro-Pifithrin-alpha is a crystalline solid . It is soluble at 1mg/ml in DMSO and DMF .

properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCMOGORSWOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010184
Record name p-nitro-Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-nitro-Pifithrin-alpha

CAS RN

389850-21-9
Record name p-nitro-Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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